molecular formula C18H22N2O2S B5347495 2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine

2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine

Cat. No.: B5347495
M. Wt: 330.4 g/mol
InChI Key: UALNNEJUSCVERN-XVNBXDOJSA-N
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Description

2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine is an organic compound characterized by its complex structure, which includes a pyrimidine ring, a butylsulfanyl group, and a methoxyphenoxy group

Properties

IUPAC Name

2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-3-7-15-8-9-16(17(14-15)21-2)22-12-4-5-13-23-18-19-10-6-11-20-18/h3,6-11,14H,4-5,12-13H2,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALNNEJUSCVERN-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCSC2=NC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCSC2=NC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction using a butylthiol and a suitable leaving group attached to the pyrimidine ring.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction, where the phenol derivative reacts with an alkyl halide under basic conditions.

    Formation of the Prop-1-enyl Group: The prop-1-enyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the prop-1-enyl group, leading to the formation of dihydropyrimidines or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the butylsulfanyl group, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Dihydropyrimidines and alkanes.

    Substitution: Various substituted pyrimidines and phenoxy derivatives.

Scientific Research Applications

2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]benzene
  • **2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]thiophene
  • **2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]furan

Uniqueness

2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylsulfanyl]pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs

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